(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYWPVXGAHGEU-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OCC2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-02-9 | |
| Record name | Pyrrolidine, 3-[(4-chlorophenyl)methoxy]-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chloro-benzyloxy Group: The 4-chloro-benzyloxy group is introduced via nucleophilic substitution reactions. This step often requires the use of a base to deprotonate the nucleophile and facilitate the substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyloxy group and chloride substituent participate in nucleophilic substitution reactions. Key pathways include:
-
Hydroxyl Group Replacement : During synthesis, the hydroxyl group of pyrrolidine undergoes substitution with 4-chloro-benzyl bromide under basic conditions (KOH, heat), forming the benzyl ether linkage.
-
Chloride Displacement : The 4-chloro-benzyl group can act as a leaving group in SN2 reactions with nucleophiles (e.g., amines, thiols).
Example Reaction :
Oxidation and Reduction Reactions
The benzyloxy group and pyrrolidine ring exhibit redox activity:
| Reaction Type | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 4-Chloro-benzoic acid + pyrrolidinone | 60–75% |
| Reduction | H₂, Pd/C (10 atm, 50°C) | (R)-3-(4-Chloro-hydroxy)pyrrolidine | 85–90% |
Reduction selectively targets the benzyloxy group, preserving the pyrrolidine ring.
Hydrolysis Reactions
The ether bond undergoes cleavage under acidic or basic conditions:
-
Acidic Hydrolysis :
Conditions : 6M HCl, 12 hours, 80% yield.
-
Basic Hydrolysis :
NaOH (1M) cleaves the ether bond at 100°C, yielding sodium 4-chloro-benzoxide and pyrrolidine.
Alkylation and Acylation Reactions
The pyrrolidine nitrogen serves as a nucleophile:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride or anhydrides yield N-acylated derivatives:
Conditions : Et₃N, DCM, 0°C to RT, 70–85% yield.
Cross-Coupling Reactions
The 4-chloro-benzyl group enables palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted pyrrolidine |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Aryl amine-functionalized derivatives |
These reactions expand utility in drug discovery but require optimization for stereochemical retention .
Condensation Reactions
The compound reacts with carbonyl compounds (e.g., ketones, aldehydes) in Mannich-type reactions:
Applications : Synthesis of β-lactam precursors .
Stability Under Reaction Conditions
Critical parameters for maintaining chirality and yield:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 0–80°C | Higher temps risk racemization |
| pH | 7–9 (basic conditions) | Prevents HCl-mediated decomposition |
| Solvent | DMF, THF, or H₂O | Polar aprotic solvents enhance SN2 |
Scientific Research Applications
®-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl/Phenyl Group
(a) Non-Chlorinated Analog: (R)-3-(Benzyloxy)pyrrolidine Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO
- Molecular Weight : 213.71 g/mol
- Key Differences: Lacks the 4-chloro substituent on the benzyl group, reducing molecular weight by ~34.4 g/mol. Used in asymmetric synthesis due to its stereochemical purity (97%) .
(b) Nitro-Substituted Analog: (R)-3-(2-Nitrophenoxy)pyrrolidine Hydrochloride
(c) Positional Isomers: (R)-3-(4-Chlorophenyl)pyrrolidine Hydrochloride
Functional Group Modifications
(a) Hydroxyl-Substituted Analog: (R)-3-Hydroxypyrrolidine Hydrochloride
(b) Thioether Analog: (R)-3-((2-Methoxyphenyl)thio)pyrrolidine Hydrochloride
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
(R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
- Chemical Structure : The compound features a pyrrolidine ring substituted with a 4-chlorobenzyloxy group, which is significant for its biological interactions.
- Molecular Formula : CHClNO
- CAS Number : 1261497-16-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro group enhances lipophilicity, aiding in cellular penetration and binding affinity to target sites.
Antimicrobial Properties
Recent studies have indicated that compounds related to pyrrolidine structures exhibit significant antimicrobial activity. For instance, this compound has shown potential against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.5 |
| A549 (Lung Cancer) | 6.2 |
The mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapy.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted in 2022 tested the effectiveness of various pyrrolidine derivatives, including this compound, against resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative treatment option. -
Anticancer Research :
In a recent investigation involving multiple cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted its ability to trigger apoptotic pathways through caspase activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (R)-3-(4-Chloro-benzyloxy)-pyrrolidine hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the 4-chloro-benzyloxy group onto a pyrrolidine scaffold. For enantiomeric control, chiral resolution using HPLC with chiral stationary phases (e.g., amylose or cellulose derivatives) or asymmetric catalysis (e.g., Sharpless epoxidation) is recommended. Post-synthesis, validate enantiopurity via polarimetry and chiral HPLC (≥98% ee) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal techniques:
- HPLC : Use reversed-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .
- NMR : Confirm regiochemistry via - and -NMR (e.g., coupling constants for stereochemistry, aromatic protons at δ 7.2–7.4 ppm for benzyl groups) .
- LC-MS : Verify molecular weight ([M+H]+ expected within ±0.5 amu) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer : Follow GHS guidelines:
- Use PPE (gloves, goggles, lab coat) due to potential irritancy (H315/H319) .
- Store at 2–8°C under inert gas (N/Ar) to prevent hydrolysis or oxidation .
- Neutralize waste with 1M NaOH before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing racemization?
- Methodological Answer :
- Temperature Control : Perform substitutions at 0–5°C to suppress racemization .
- Catalysis : Use Pd/C or Ni catalysts for hydrogenolysis of benzyl ethers with >90% yield .
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediates .
Q. How should contradictory data between HPLC purity and NMR impurity profiles be resolved?
- Methodological Answer :
- Spiking Experiments : Add suspected impurities (e.g., des-chloro byproducts) to confirm retention times .
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify impurities undetected by HPLC (e.g., residual solvents) .
- Mass Balance : Compare HPLC area% with elemental analysis (C, H, N within ±0.4%) .
Q. What strategies improve the compound’s stability in aqueous buffers for biological assays?
- Methodological Answer :
- Lyophilization : Formulate as a lyophilized powder (pH 4–5 acetate buffer) to prevent hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to buffers to mitigate oxidation .
- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 220 nm and 254 nm over 24–72 hours .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate concentrations to determine (e.g., competitive vs. non-competitive inhibition) .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding interactions with target enzymes (e.g., kinases) .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala-scanning) to confirm critical residues for inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
